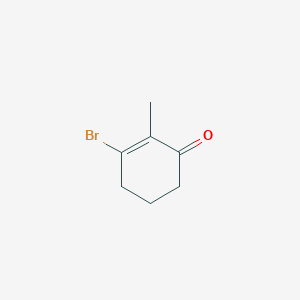
2-Cyclohexen-1-one, 3-bromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-bromo-2-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclohexene ring. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-cyclohexen-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-bromo-2-methyl- may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-bromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Oxidation: Chromium trioxide (CrO3) in acetic acid or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted cyclohexenones.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-bromo-2-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-bromo-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the bromine atom.
Cyclohex-2-en-1-one: Lacks both the bromine and methyl groups.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Contains additional substituents on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 3-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
56671-83-1 |
|---|---|
Molekularformel |
C7H9BrO |
Molekulargewicht |
189.05 g/mol |
IUPAC-Name |
3-bromo-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
InChI-Schlüssel |
NSHUYSGRDDFOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


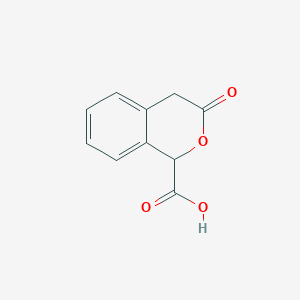

![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
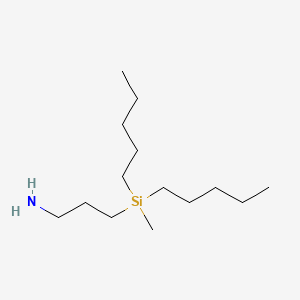
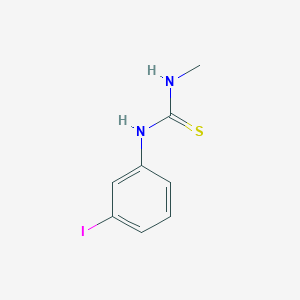
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
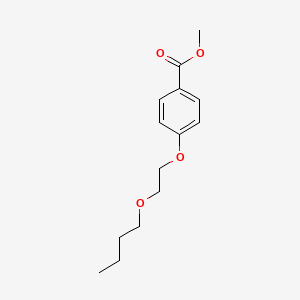
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
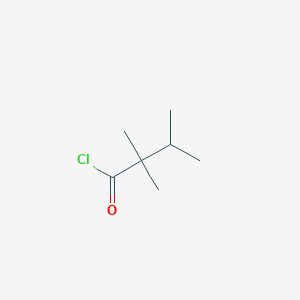
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
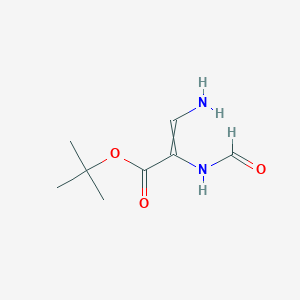
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
